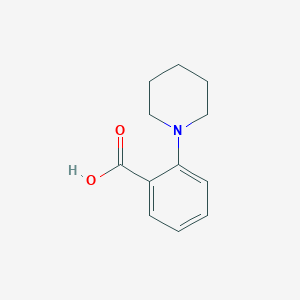

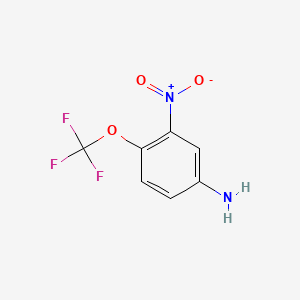

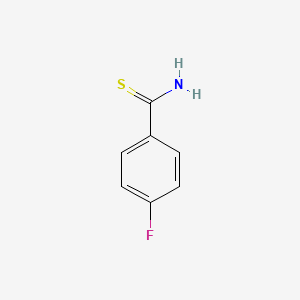

![molecular formula C13H18BrNO B1300023 1-[2-(2-溴苯氧基)乙基]哌啶 CAS No. 864424-01-1](/img/structure/B1300023.png)

1-[2-(2-溴苯氧基)乙基]哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-[2-(2-Bromophenoxy)ethyl]piperidine" is a brominated piperidine derivative, which is a class of organic compounds that are of significant interest in medicinal chemistry due to their potential pharmacological properties. Piperidine derivatives are known to be involved in a variety of biological activities and have been explored for their use in neuroleptics, local anesthetics, analgesics, and antidiarrheal agents .

Synthesis Analysis

The synthesis of piperidine derivatives can be complex, involving multiple steps and reagents. One such reagent that has been used in the synthesis of 4,4-disubstituted piperidines is 2-bromo-N-(2-bromoethyl)-N-carbethoxyethanamine. This reagent is particularly useful in the alkylation of active methylene compounds with N-mustard derivatives, which can lead to the formation of various functionalized piperidines . The synthesis of these compounds is of interest due to their relevance in the development of drugs with neuroleptic, anesthetic, analgesic, and antidiarrheal properties.

Molecular Structure Analysis

While the specific molecular structure analysis of "1-[2-(2-Bromophenoxy)ethyl]piperidine" is not detailed in the provided papers, the general structure of piperidine derivatives can be characterized by their piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of substituents, such as bromophenoxy groups, can significantly influence the molecular interactions and the overall three-dimensional conformation of the molecule. These structural variations can affect the compound's binding affinity to biological targets, such as receptors .

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including enantiomeric resolution, which is the process of separating chiral molecules into their individual enantiomers. For instance, the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione was achieved using a Chiralpak IA column, indicating the potential for similar approaches to be applied to other brominated piperidine derivatives . Additionally, the protecting group 2-(piperidine-1-yl)-ethyl (PIP) has been evaluated for its stability under different conditions and its ability to be removed via Cope elimination or by mild Lewis acids, which is relevant for the synthesis and modification of piperidine-based compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be influenced by the nature and position of substituents on the piperidine ring. For example, halogenated 4-(phenoxymethyl)piperidines have been studied for their affinity and selectivity towards σ-1 receptors, with their log P values estimated using HPLC analysis. The introduction of various substituents, such as fluoroalkyl, hydroxyalkyl, and iodopropenyl groups, can modulate the dissociation constants for σ-1 and σ-2 receptors, indicating the importance of structural modifications in determining the biological activity of these compounds .

科学研究应用

化学行为和合成

哌啶及其衍生物,包括具有溴苯氧乙基的衍生物,在亲核芳香取代反应中至关重要。这些反应背后的化学原理涉及哌啶与芳香硝基化合物的相互作用,导致形成取代哌啶。这一过程对于合成包括药物在内的各种化学实体非常重要,并且具有特定的反应动力学和机理 (Pietra & Vitali, 1972).

药理应用

哌啶衍生物在治疗领域得到广泛应用,展示了从抗精神病到抗组胺药以及从抗抑郁药到抗癌药的广泛活性。哌啶环作为结构基序的多功能性允许合理设计针对各种疾病的药物。对哌啶结构的修饰,例如溴苯氧乙基取代,可以显着影响这些分子的药用潜力,影响它们的药代动力学和药效学 (Rathi 等人,2016 年).

具体的化学和药物见解

哌啶的药效团因其被纳入各种治疗剂而引人注目,表明其在多个治疗领域具有广泛的潜力。哌啶的化学修饰,包括溴苯氧乙基等取代,在发现新的药物样元素中起着至关重要的作用。这种适应性表明了设计新分子以解决各种病理状况的潜力,强调了进一步研究特定取代及其对生物活性的影响的重要性 (Singh 等人,2021 年).

属性

IUPAC Name |

1-[2-(2-bromophenoxy)ethyl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLYMWCRXBKSSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC=C2Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

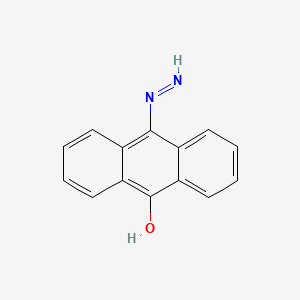

![2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1299952.png)

![Thieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B1299956.png)

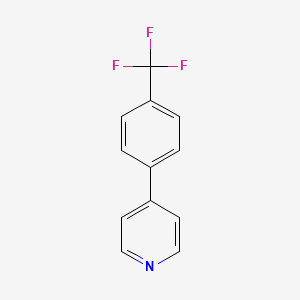

![5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1299957.png)

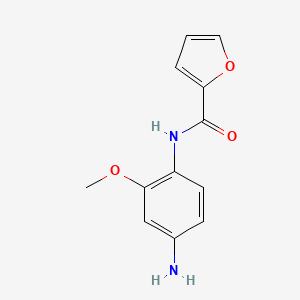

![3-[(2,4-dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine](/img/structure/B1299960.png)